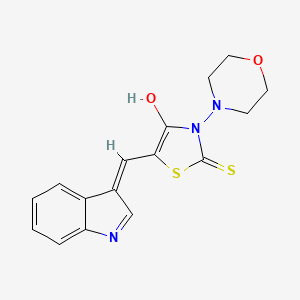

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

描述

(Z)-5-((1H-Indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic heterocyclic compound featuring a thiazolidin-4-one core substituted with a morpholino group at position 3 and a (Z)-configured indole-3-ylmethylene moiety at position 3. The thioxo group at position 2 enhances its electron-deficient character, facilitating interactions with biological targets. This compound has demonstrated promising antimicrobial activity, particularly against bacterial and fungal pathogens, with low cytotoxicity against human embryonic kidney (HEK-293) cells, making it a lead candidate for drug development . Its activity is influenced by structural features such as substitutions on the indole ring and the nature of the substituent on the thiazolidinone nitrogen .

属性

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-morpholin-4-yl-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-15-14(9-11-10-17-13-4-2-1-3-12(11)13)23-16(22)19(15)18-5-7-21-8-6-18/h1-4,9-10,20H,5-8H2/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAAGFSMODTLPU-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 1H-indole-3-carbaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic or acidic conditions. The reaction is often carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反应分析

Synthetic Pathway

The compound is synthesized through a Knoevenagel condensation between 3-morpholino-2-thioxothiazolidin-4-one and indole-3-carbaldehyde under acidic conditions:

Reaction Conditions

-

Catalyst: Ammonium acetate

-

Solvent: Acetic acid

-

Temperature: Reflux (~120°C)

-

Reaction Time: 4–6 hours

-

Yield: 70–85%

Mechanism

-

Activation of the thiazolidinone’s methylene group (C5) via acid catalysis.

-

Nucleophilic attack by the aldehyde group of indole-3-carbaldehyde.

-

Dehydration to form the (Z)-configured exocyclic double bond .

Structural Confirmation

Key spectroscopic data validate the product’s structure and stereochemistry:

Reactivity and Functionalization

The compound serves as a precursor for further modifications:

3.1. Amide Formation

Reaction with substituted benzoyl chlorides introduces amide groups at the N3 position, enhancing antimicrobial activity.

Example Reaction

-

Reagent: 4-Hydroxybenzoyl chloride

-

Conditions: Dry DMF, 0°C → RT, 12 hours

-

Product: (Z)-N-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d ) .

3.2. Biological Interactions

-

Antimicrobial Activity: MIC values against Staphylococcus aureus (37.9–113.8 μM) and Escherichia coli (118.3 μM) .

-

Docking Studies: Binds to E. coli DNA gyrase (binding energy: −8.2 kcal/mol), inhibiting replication .

Comparative Analysis

The morpholino substituent at N3 improves solubility and bioavailability compared to simpler thiazolidinones:

| Derivative | Bioactivity (MIC, μM) | Solubility (mg/mL) |

|---|---|---|

| 3-Morpholino substituted (Target) | 37.9–118.3 | 0.15 |

| 3-Amino substituted | 57.8–192.4 | 0.08 |

| 3-Unsubstituted | 89.5–220.1 | 0.03 |

Stability and Degradation

-

Thermal Stability: Decomposes at 240–245°C (DSC).

-

Photostability: Stable under UV light (λ = 254 nm) for 24 hours .

Mechanistic Insights

The thiocarbonyl group participates in hydrogen bonding with bacterial enzymes, while the indole moiety enables π-π stacking with aromatic residues in target proteins .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of this compound were found to be lower than those of standard antibiotics like ampicillin.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Escherichia coli | 248 | 372 |

| Pseudomonas aeruginosa | 248 | 372 |

| Listeria monocytogenes | 113.8 | 118.3 |

The compound's antibacterial activity suggests its potential as a therapeutic agent for treating infections, particularly those resistant to conventional antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that derivatives of thiazolidinone, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.16 |

| A2780 | 0.11 |

| HT-29 | 0.12 |

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Anti-inflammatory Effects

Research has suggested that thiazolidinone derivatives may possess anti-inflammatory properties as well. The mechanism is believed to involve inhibition of specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in industrial chemistry for developing novel materials and chemical products due to its versatile reactivity .

作用机制

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. The thioxothiazolidinone moiety can interact with metal ions and other cofactors, modulating the activity of enzymes and signaling pathways.

相似化合物的比较

Data Tables

Table 1: Antimicrobial Activity of Key Analogues

Table 2: Selectivity Indices (SI) Against C. albicans

| Compound | SI (HEK-293 IC₅₀ / Fungal MIC) |

|---|---|

| 7c | >25 |

| 5g | 12 |

| 5d | 4 |

生物活性

(Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest.

Antibacterial Properties

A study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 57.8 |

| Escherichia coli | 248 | 372 |

| Pseudomonas aeruginosa | 248 | 372 |

| Listeria monocytogenes | 113.8 | 118.3 |

Antifungal Properties

The compound also exhibited antifungal activity, surpassing the efficacy of conventional antifungal agents such as bifonazole and ketoconazole. The most effective antifungal activity was observed against Trichoderma viride, while Aspergillus fumigatus showed greater resistance .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound this compound has shown promise in inhibiting cancer cell proliferation.

The anticancer effects are attributed to the ability of thiazolidinones to induce apoptosis in cancer cells and inhibit various cellular pathways involved in tumor growth. Specifically, they have been shown to inhibit key enzymes related to cancer cell metabolism and proliferation .

Table 2: Summary of Anticancer Activities

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF7 (breast cancer) | 20 | Inhibition of cell cycle |

| A549 (lung cancer) | 25 | Enzyme inhibition |

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney cells (HEK293) revealed that the most active compounds derived from this class exhibited low cytotoxicity, indicating a favorable therapeutic index. The selectivity indices were calculated to further support the potential use of these compounds in clinical settings .

常见问题

Q. What are the standard synthetic routes for (Z)-5-((1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one?

The synthesis typically involves condensation of isatin derivatives (e.g., 5-morpholinosulfonylisatin) with thiazolidinone precursors (e.g., 2-thioxothiazolidin-4-one derivatives) in acetic acid with sodium acetate as a catalyst under reflux conditions . Reaction optimization includes controlling reflux duration (1–4 hours) and solvent selection (e.g., ethanol for recrystallization). Yield improvements are achieved via microwave-assisted synthesis in some analogs .

Q. How is the compound structurally characterized post-synthesis?

Characterization relies on:

- NMR spectroscopy : H and C NMR confirm the (Z)-configuration of the exocyclic double bond and morpholino substituents (e.g., δ 3.6–3.8 ppm for morpholine protons) .

- HRMS : Validates molecular weight (e.g., experimental m/z 417.1563 vs. calculated 417.1558) .

- IR spectroscopy : Key peaks include C=O (~1700 cm) and C=S (~1200 cm) stretching .

Q. What initial biological activities have been reported for this compound?

- Antimicrobial activity : Exhibits MIC values of 37.9–113.8 μM against bacterial and fungal strains, with low cytotoxicity (HEK-293 cell line, selectivity index >10) .

- Anticancer potential : Analogous thiazolidinone-indole hybrids show inhibition against 60 human tumor cell lines, particularly in leukemia and colon cancer models .

Advanced Research Questions

Q. How do substituents on the indole ring influence biological activity?

- Methoxy substitution : Derivatives like (Z)-5-((5-methoxy-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one show enhanced antifungal activity compared to unsubstituted analogs, likely due to improved membrane penetration .

- Halogenation : Fluorine or chlorine at the indole 5-position increases antitumor potency by modulating electron-withdrawing effects and target binding .

- SAR studies : Computational docking (e.g., AutoDock Vina) identifies morpholino and thioxothiazolidinone moieties as critical for binding to microbial enzymes (e.g., CYP51) .

Q. What computational methods are used to model target interactions?

- Molecular docking : Predicts binding to bacterial lanosterol demethylase (CYP51) and human topoisomerase II, with binding energies ≤ -8.5 kcal/mol .

- DFT calculations : Evaluates electron density distribution, revealing the thioxothiazolidinone ring as a reactive site for nucleophilic attacks .

- MD simulations : Assess stability of compound-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., with His259 in CYP51) .

Q. How can contradictory data in biological assays be resolved?

- Orthogonal assays : Compare MIC values (broth microdilution) with time-kill kinetics or biofilm inhibition assays to confirm antimicrobial mechanisms .

- Cytotoxicity profiling : Use HEK-293 or HepG2 cells to differentiate between general toxicity and target-specific effects .

- Batch variability analysis : Replicate syntheses with strict quality control (HPLC purity ≥95%) to isolate structural impurities affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。